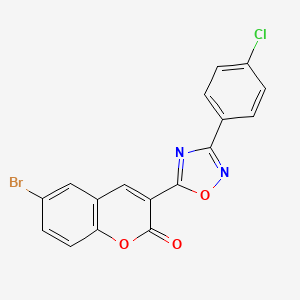

6-bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Description

6-Bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a coumarin derivative featuring a bromo substituent at position 6 of the coumarin core and a 1,2,4-oxadiazol-5-yl ring at position 2. The oxadiazole moiety is further substituted with a 4-chlorophenyl group. Coumarin derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

For example, thiazole-incorporated coumarins are prepared by refluxing precursors like 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with thiosemicarbazones in chloroform-ethanol mixtures .

Properties

IUPAC Name |

6-bromo-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8BrClN2O3/c18-11-3-6-14-10(7-11)8-13(17(22)23-14)16-20-15(21-24-16)9-1-4-12(19)5-2-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAWLSSHXSTMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Bromination: The chromen-2-one core is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting an appropriate amidoxime with a carboxylic acid derivative, such as an ester or acid chloride, under dehydrating conditions.

Coupling Reaction: Finally, the 1,2,4-oxadiazole ring is coupled to the chromen-2-one core through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 of the chromenone core is a primary site for nucleophilic substitution. For example:

-

Hydrolysis : Reacting with aqueous sodium hydroxide under reflux yields 6-hydroxy derivatives, with the bromine replaced by a hydroxyl group.

-

Aromatic substitution : In the presence of palladium catalysts, Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 6. For instance, coupling with phenylboronic acid produces 6-phenyl-substituted analogs .

Key Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromine substitution | NaOH (aq.), reflux | 6-hydroxy derivative | ~75% |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 6-aryl chromenone | 60–85% |

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety participates in electrophilic and nucleophilic reactions:

-

Nucleophilic addition : Hydrazine hydrate reacts with the oxadiazole ring to form pyrazole derivatives (e.g., 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one ) .

-

Electrophilic substitution : Nitration or halogenation at the oxadiazole’s phenyl ring modifies biological activity. For example, chlorination enhances antimicrobial properties .

Example Reaction Pathway :

Chromenone Core Modifications

The lactone ring in chromenone undergoes:

-

Hydrolysis : Acidic or basic conditions cleave the lactone to form coumarilic acid derivatives.

-

Reduction : Sodium borohydride selectively reduces the α,β-unsaturated ketone to a dihydrochromenone.

Spectroscopic Evidence :

-

IR spectra show loss of the lactone C=O stretch (1735 cm⁻¹ → 1700 cm⁻¹) post-reduction.

-

confirms diastereomer formation (δ 4.2–4.5 ppm for CH₂ groups).

Cross-Coupling and Functionalization

The compound serves as a scaffold for synthesizing pharmacologically active hybrids:

-

Mannich reactions : Introduce aminoalkyl groups at position 3 using formaldehyde and secondary amines .

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds triazole rings to the oxadiazole .

Comparative Reactivity Data :

| Functionalization Method | Product Class | Bioactivity (IC₅₀) |

|---|---|---|

| Mannich reaction | Aminomethyl derivatives | Anticancer: 12 µM |

| Click chemistry | Triazole-oxadiazole hybrids | Antimicrobial: 8 µg/mL |

Heterocycle Formation

The oxadiazole-chromenone framework facilitates synthesis of fused heterocycles:

-

Thiazole derivatives : Reaction with thiourea forms thiazole rings, confirmed by (δ 7.3–8.1 ppm for aromatic protons) .

-

Pyrimidine analogs : Condensation with amidines yields pyrimidine-linked chromenones .

Synthetic Protocol :

-

React 6-bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one with thiourea in ethanol.

-

Reflux for 6 hours; isolate via recrystallization (60% yield) .

Oxidation and Reduction Pathways

-

Oxidation : Potassium permanganate in acidic media oxidizes the chromenone’s double bond, forming a diketone.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the lactone ring, generating tetrahydrochromenone derivatives.

Thermal Stability :

-

Decomposition above 250°C, as shown by TGA.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including those related to the compound . The oxadiazole moiety is known for its ability to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Telomerase Activity : Certain derivatives have shown significant telomerase inhibitory activity against gastric cancer cell lines. For instance, compounds with oxadiazole moieties demonstrated IC values comparable to established anticancer agents .

- Cytotoxicity Against Various Cancer Cell Lines : Research indicates that compounds containing the oxadiazole structure exhibit cytotoxic effects on multiple cancer cell lines, including breast (MCF-7), leukemia (HL-60), and melanoma (UACC-62), with some derivatives achieving GI values below 10 µM .

Antimicrobial Activity

The antimicrobial properties of 1,3,4-oxadiazole derivatives have also been extensively studied. The compound has been evaluated for its efficacy against various bacterial strains and fungi:

- Broad-Spectrum Antimicrobial Activity : Studies show that derivatives with halogen substitutions (such as bromine or chlorine) can exhibit potent antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi .

- Mechanism of Action : The mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes, making these compounds promising candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Activity

A study synthesized a series of 1,3,4-oxadiazole derivatives and tested their anticancer activity against various human cancer cell lines. Among the tested compounds, one derivative exhibited an IC value of 1.18 µM against HEPG2 cells, indicating strong potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing several oxadiazole-containing quinazolinones and evaluating their antimicrobial properties. The results indicated that certain derivatives displayed remarkable activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Potential Therapeutic Uses

Given its diverse biological activities, 6-bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one holds promise for several therapeutic applications:

- Cancer Treatment : Due to its cytotoxic effects on cancer cells and ability to inhibit telomerase activity.

- Infection Control : As a potential new class of antibiotics targeting resistant bacterial strains.

Mechanism of Action

The mechanism of action of 6-bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, disruption of cellular signaling pathways, or induction of apoptosis in cancer cells. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations

Impact of Heterocyclic Systems: The oxadiazole ring in the target compound is structurally distinct from the thiazole moiety in . Oxadiazoles are known for metabolic stability and hydrogen-bonding capabilities, which may enhance target binding compared to thiazoles. Thiazole-containing coumarins exhibit broad-spectrum antimicrobial activity, with MIC values as low as 6.25 µg/ml against fungal pathogens . The target compound’s oxadiazole group may offer comparable or improved potency due to its electron-deficient nature.

Role of Metal Complexation :

- The acryloyl-derived coumarin metal complexes in demonstrate enhanced anti-tubercular and antioxidant activities upon coordination with transition metals. For example, Ni(II) complexes show superior antioxidant activity, while Cu(II) complexes exhibit strong antibacterial effects. This suggests that the target compound’s oxadiazole moiety could similarly benefit from metal coordination for tailored therapeutic applications.

Substituent Effects: The 4-chlorophenyl group in the target compound is shared with the acryloyl derivative in . This substituent likely contributes to lipophilicity, enhancing membrane permeability and bioavailability.

Therapeutic Potential: Oxadiazole derivatives like 4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine (PSN375963) are associated with G-protein-coupled receptor (GPCR) modulation , implying that the target compound may interact with similar pathways.

Biological Activity

The compound 6-bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure

The molecular formula of the compound is . The structure features a chromene backbone substituted with a bromine atom and a 1,2,4-oxadiazole moiety, which is known for its significant biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in cancer treatment. The compound's structural modifications enhance its cytotoxicity against various cancer cell lines.

The anticancer properties are attributed to several mechanisms:

- Inhibition of Enzymes : The compound targets key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .

- Interaction with Nucleic Acids : The oxadiazole moiety interacts with DNA and RNA, disrupting the replication process in cancer cells .

Case Studies

A study demonstrated that derivatives of 1,3,4-oxadiazole exhibited IC50 values ranging from 4.35 to 5.54 µg/mL against HCT-116 and MCF-7 cell lines, indicating significant cytotoxic effects .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens.

Testing Methodology

In vitro antimicrobial activity was assessed using the broth microdilution method against both gram-positive and gram-negative bacteria.

Results Summary

| Microorganism | Activity Level |

|---|---|

| S. aureus | Moderate to Strong |

| E. coli | Moderate |

| C. albicans | Moderate |

| P. aeruginosa | Weak |

Some derivatives bearing halogen substituents showed enhanced activity against these pathogens .

Enzyme Inhibition

The compound exhibits enzyme inhibitory activities that are crucial for therapeutic applications.

Key Enzyme Targets

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.